1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole
Overview
Description
1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole, also known as Azidopyrazole, is a pyrazole derivative that has been used in various scientific research applications due to its unique properties. Azidopyrazole is a heterocyclic compound that can be used as a substrate for enzymes, as an inhibitor of enzymes, and as a ligand for proteins. It has been used in a wide range of studies, including drug design, enzyme inhibition, and protein-protein interactions. In
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole compounds, including methyl-substituted pyrazoles, are potent medicinal scaffolds exhibiting a wide spectrum of biological activities. These activities span across anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. Pyrazole derivatives have been synthesized under various conditions, including microwave-assisted synthesis, and have shown potential in agrochemical and pharmaceutical applications due to their significant bioactive properties (Sharma et al., 2021); (Sheetal et al., 2018).
Pyrazole-based Heterocycles in Organic Synthesis
The synthesis of pyrazole heterocycles has been a topic of interest due to the pyrazole moiety's role as a pharmacophore in many biologically active compounds. Pyrazole-based heterocycles are utilized as synthons in organic synthesis, with methodologies developed for their efficient synthesis. These methodologies include condensation followed by cyclization, highlighting their widespread biological activities and potential as drug candidates (Dar & Shamsuzzaman, 2015).
Advanced Applications of Pyrazole Derivatives
Research on pyrazole derivatives extends to exploring their applications in high-energy density materials (HEDMs) and as spin crossover (SCO) active complexes. These studies demonstrate the versatility of pyrazole compounds beyond medicinal applications, including their potential in materials science and as functional materials in various technological applications (Yongjin & Ba, 2019); (Olguín & Brooker, 2011).
properties
IUPAC Name |
1-(2-azidoethyl)-3,5-diethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-3-8-7-9(4-2)14(12-8)6-5-11-13-10/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQYDYYBUSAYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN=[N+]=[N-])CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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